
5-Quinolinecarboxylic acid,7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-,methyl ester,(2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorine-containing quinolinecarboxylic acids and their derivatives has been explored through the condensation of quinoline-4-carboxylic acids with various 3-substituted-4-amino-5-mercaplo-1,2,4-triazoles. This process has led to the creation of a series of 3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl-2-(2,4-dichloro-5-fluorophenyl)quinolines. The synthesis route begins with previously unreported quinoline-4-carboxylic acids, which are then reacted to form the final compounds. The structures of these compounds were confirmed using various analytical techniques such as elemental analysis, IR, ^1H NMR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The quinoline core in these compounds is substituted at the 3-position with a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl group and at the 2-position with a 2,4-dichloro-5-fluorophenyl group. The confirmation of the molecular structure was achieved through detailed spectral analysis, which provided insights into the arrangement of atoms and the presence of functional groups within the molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these quinoline derivatives are based on condensation reactions between the quinoline-4-carboxylic acids and the amino-mercapto-triazoles. These reactions likely proceed through nucleophilic attack of the amino group on the carboxylic acid, followed by the loss of water to form the amide bond. The presence of fluorine atoms in the structure suggests that these compounds could exhibit unique reactivity due to the electron-withdrawing nature of fluorine, which can affect the electronic properties of the quinoline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized quinoline derivatives are not explicitly detailed in the provided data. However, the presence of fluorine atoms and the quinoline core structure suggest that these compounds could exhibit certain properties such as increased lipophilicity, which could influence their biological activity. The antibacterial activity studies mentioned indicate that these compounds have been evaluated for their potential use as antibacterial agents, which is a direct consequence of their chemical structure and properties .
Another synthesis approach for 5-methyl-4-oxo-quinolinecarboxylic acids involves the use of 2-methyl-3,4,6-trifluorobenzoic acids derived from oxazolines. The oxazoline group serves a dual purpose as an ortho-director and a protecting group, while a trimethylsilyl group is used to protect the most acidic site in the molecule. This method allows for the introduction of various substituents at the eight-position of the quinoline, including fluorine, chlorine, methyl, or hydrogen .
Applications De Recherche Scientifique
Anticancer Activity
5-Quinolinecarboxylic acid derivatives have shown potential in anticancer research. A study demonstrated the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015). This highlights their potential as therapeutic agents in cancer treatment.
Antibacterial Activity
These compounds also play a crucial role in antibacterial research. A series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids exhibited potent antibacterial activity, particularly against gram-positive bacteria (J. Jung, S. Baek, & O. Park, 2001). Additionally, another study synthesized novel ofloxacin derivatives which showed in vitro and in vivo antimycobacterial activities, indicating their utility in targeting mycobacterial infections (M. Dinakaran et al., 2008).
Synthesis and Characterization
The synthesis and characterization of these compounds are key aspects of their research applications. Studies have detailed the synthesis of various 5-methyl-4-oxo-quinolinecarboxylic acids and their fluorinated derivatives, providing a basis for further pharmacological studies (S. Hagen & J. Domagala, 1990).
AMPA Receptor Antagonists
These compounds have been studied for their potential as AMPA receptor antagonists, which could have implications in neurological research. One study synthesized analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid, finding them to be potent and selective antagonists of the AMPA receptor (D. Catarzi et al., 2004).
Electrochemical Studies
Electrochemical studies of quinolinecarboxylic acid derivatives provide insights into their chemical properties and potential applications in various fields. One study reported on the electrochemistry of such compounds, suggesting a mechanism based on cyclic voltammetry and spectral studies (K. Srinivasu et al., 1999).
Propriétés
IUPAC Name |
methyl (2S,3S)-7-fluoro-2-(4-fluorophenyl)-3-(2-methyl-1,2,4-triazol-3-yl)-4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3/c1-26-19(23-9-24-26)16-17(10-3-5-11(21)6-4-10)25-14-8-12(22)7-13(20(28)29-2)15(14)18(16)27/h3-9,16-17,25H,1-2H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAIIDFKUPYMQA-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)

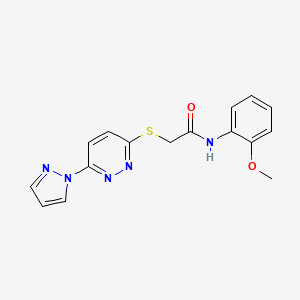
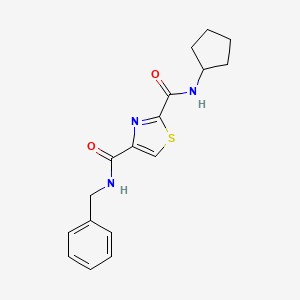
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)
![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)
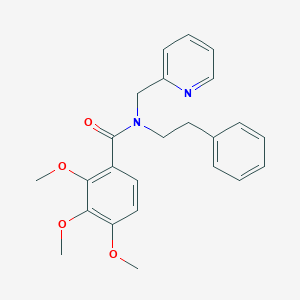
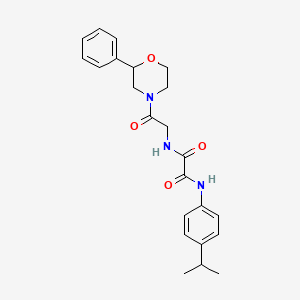
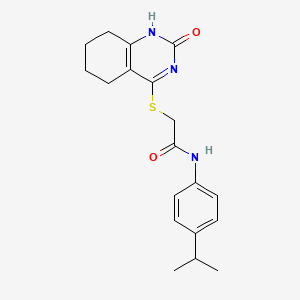
![N-cyclopentyl-2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B3003719.png)
![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B3003720.png)
![2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3003721.png)
![N-(4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B3003723.png)